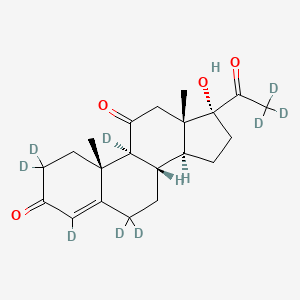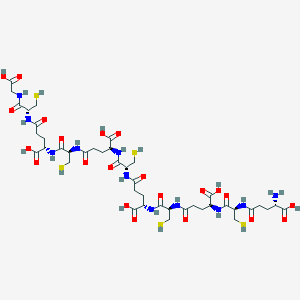
Phytochelatin 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phytochelatin 5 is a member of the phytochelatin family, which are oligomers of glutathione. These compounds are produced by the enzyme phytochelatin synthase and are found in plants, fungi, nematodes, and various algae, including cyanobacteria . Phytochelatins play a crucial role in heavy metal detoxification by acting as chelators, binding to heavy metals, and facilitating their sequestration in vacuoles .
Vorbereitungsmethoden
Phytochelatin 5 is synthesized non-translationally by the enzyme phytochelatin synthase through a transpeptidation reaction involving glutathione . The enzyme catalyzes the formation of phytochelatins by transferring the γ-glutamylcysteine moiety from one glutathione molecule to another, forming a peptide chain. This process can be carried out in vitro using purified phytochelatin synthase and glutathione under controlled conditions .
These organisms could be harvested, and the phytochelatins extracted and purified for various applications .
Analyse Chemischer Reaktionen
Phytochelatin 5 undergoes several types of chemical reactions, primarily related to its role in heavy metal detoxification:
Oxidation and Reduction: The thiol groups in this compound can undergo oxidation and reduction reactions, which are essential for maintaining its metal-binding capacity.
Common reagents and conditions used in these reactions include metal salts (e.g., cadmium chloride, lead nitrate) and reducing agents (e.g., dithiothreitol) under physiological pH and temperature . The major products formed from these reactions are metal-phytochelatin complexes that are less toxic and more easily sequestered by the organism .
Wissenschaftliche Forschungsanwendungen
Phytochelatin 5 has a wide range of scientific research applications:
Wirkmechanismus
Phytochelatin 5 exerts its effects through the following mechanisms:
Metal Binding: It binds to heavy metals through its thiol groups, forming stable complexes.
Sequestration: The metal-phytochelatin complexes are transported into vacuoles, where the metals are stored away from the cytosol.
Detoxification: By binding and sequestering heavy metals, this compound reduces their toxicity and prevents damage to cellular components.
The molecular targets involved in this process include heavy metal ions and the proteins responsible for vacuolar transport .
Vergleich Mit ähnlichen Verbindungen
Phytochelatin 5 is unique among phytochelatins due to its specific chain length and metal-binding properties. Similar compounds include:
Phytochelatin 2: Shorter chain length, binds fewer metal ions.
Phytochelatin 3: Intermediate chain length, similar metal-binding properties.
Phytochelatin 4: Slightly shorter than this compound, with comparable metal-binding capacity.
This compound’s longer chain length allows it to bind more metal ions, making it particularly effective in environments with high metal concentrations .
Eigenschaften
Molekularformel |
C42H65N11O22S5 |
|---|---|
Molekulargewicht |
1236.4 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H65N11O22S5/c43-17(38(66)67)1-6-27(54)46-23(13-77)34(62)50-19(40(70)71)3-8-29(56)48-25(15-79)36(64)52-21(42(74)75)5-10-31(58)49-26(16-80)37(65)53-20(41(72)73)4-9-30(57)47-24(14-78)35(63)51-18(39(68)69)2-7-28(55)45-22(12-76)33(61)44-11-32(59)60/h17-26,76-80H,1-16,43H2,(H,44,61)(H,45,55)(H,46,54)(H,47,57)(H,48,56)(H,49,58)(H,50,62)(H,51,63)(H,52,64)(H,53,65)(H,59,60)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)/t17-,18-,19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
JCWSCHOEZFIIAY-VPHKHLIQSA-N |
Isomerische SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
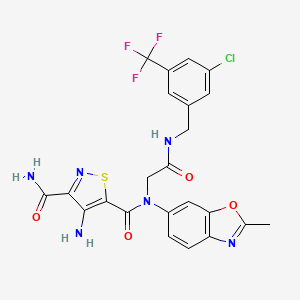
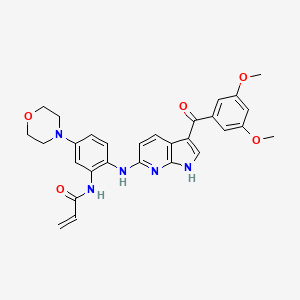

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)

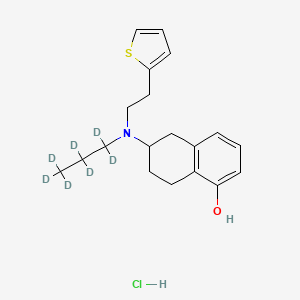
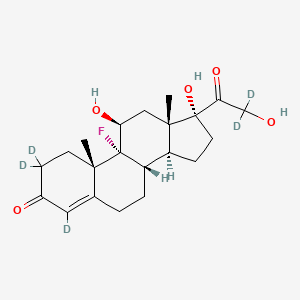
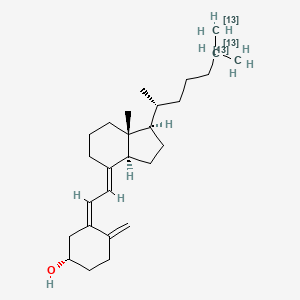
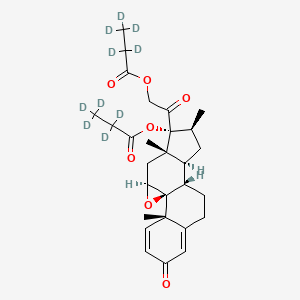
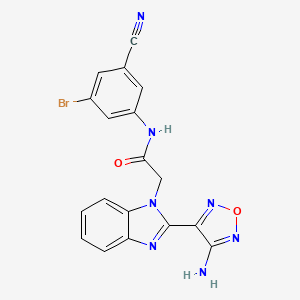
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)
